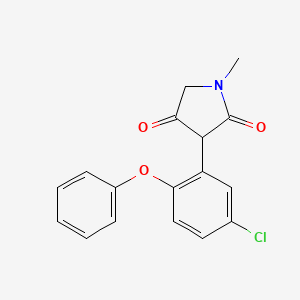

3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c1-19-10-14(20)16(17(19)21)13-9-11(18)7-8-15(13)22-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXTYFZLKJOGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)C(C1=O)C2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728030 | |

| Record name | 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162120-35-5 | |

| Record name | 3-(5-Chloro-2-phenoxyphenyl)-1-methyl-2,4-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162120-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Adenosine: A Ubiquitous Regulator of Cellular Function and Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Adenosine is a fundamental purine nucleoside that functions as a critical signaling molecule across virtually all physiological systems.[1] Arising from the catabolism of adenosine triphosphate (ATP), its extracellular concentration rapidly increases in response to metabolic stress, hypoxia, and tissue injury, acting as a key homeostatic and cytoprotective agent.[1][2] Adenosine exerts its pleiotropic effects by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3] These receptors are widely distributed throughout the body and modulate a vast array of downstream signaling pathways, influencing processes in the central nervous, cardiovascular, and immune systems.[4][5] The profound immunomodulatory and neuromodulatory roles of adenosine signaling have positioned its receptors as highly attractive targets for therapeutic intervention in a spectrum of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[6][7] This guide provides a comprehensive technical overview of adenosine metabolism, receptor pharmacology, physiological function, and key methodologies for its study, offering a foundational resource for professionals engaged in adenosine-related research and drug development.

Adenosine Metabolism and Homeostasis: The Ecto-Enzymatic Cascade

Under normal physiological conditions, extracellular adenosine levels are maintained at low nanomolar concentrations.[1] However, in environments of high metabolic activity, inflammation, or hypoxia, cellular ATP is released into the extracellular space.[8] This ATP is not the primary signaling molecule for adenosine receptors; instead, it serves as a precursor, rapidly catabolized to adenosine through a tightly regulated enzymatic cascade dominated by two key cell-surface ectonucleotidases.

-

CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1): This enzyme initiates the process by hydrolyzing ATP and adenosine diphosphate (ADP) to adenosine monophosphate (AMP).[8]

-

CD73 (Ecto-5'-nucleotidase): This enzyme completes the conversion by dephosphorylating AMP to generate adenosine.[8][9]

The generated adenosine's signaling is terminated by its uptake into cells via equilibrative nucleoside transporters (ENTs) or by enzymatic degradation.[10] The primary enzyme for this degradation is adenosine deaminase (ADA) , which converts adenosine to inosine, an inactive metabolite.[2][11] This metabolic pathway ensures that adenosine signaling is typically a localized and transient event, finely tuned to the metabolic state of the tissue microenvironment.

The Adenosine Receptor Family: Structure and Signaling

Adenosine mediates its physiological effects through four GPCR subtypes: A1, A2A, A2B, and A3.[3] These receptors exhibit distinct affinities for adenosine, tissue distribution, and couple to different G proteins, leading to divergent downstream signaling cascades.[12] The primary signaling pathway involves the modulation of adenylyl cyclase (AC) activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.[2]

-

A1 and A3 Receptors (Gi/o-coupled): The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o).[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentrations.[13] This reduction in cAMP generally leads to inhibitory cellular responses.

-

A2A and A2B Receptors (Gs-coupled): Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs).[2] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[14] This pathway generally mediates stimulatory or relaxant cellular effects.

Beyond the canonical cAMP pathway, adenosine receptors can also signal through other effectors, including phospholipase C (PLC), which leads to the generation of inositol phosphates and mobilization of intracellular calcium, particularly for A1, A2B, and A3 receptors.[13][14]

Table 1: Adenosine Receptor Subtype Characteristics

| Receptor | Affinity for Adenosine | Primary G Protein Coupling | Primary Effector Pathway | Key Physiological Roles |

| A1 | High (~10 nM) | Gi/o | ↓ cAMP | Neuro-inhibition, negative chronotropy (heart rate)[6][15] |

| A2A | High (~10 nM) | Gs | ↑ cAMP | Vasodilation, immune suppression, smooth muscle relaxation[15][16] |

| A2B | Low (μM) | Gs | ↑ cAMP | Bronchoconstriction, inflammation, angiogenesis[3][16] |

| A3 | High (~50 nM) | Gi/o | ↓ cAMP, ↑ PLC | Ischemic preconditioning, inflammation, pro-apoptotic in tumors[4][17] |

Core Physiological Functions of Adenosine Signaling

Due to the ubiquitous expression of its receptors, adenosine's effects are far-reaching, playing a vital modulatory role in health and disease.[18]

Central Nervous System (CNS)

In the CNS, adenosine acts as a potent neuromodulator, generally exerting an inhibitory effect.[7][11]

-

Neurotransmission: Through presynaptic A1 receptors, adenosine inhibits the release of excitatory neurotransmitters like glutamate and dopamine.[[“]] In contrast, A2A receptor activation can facilitate the release of certain neurotransmitters.[[“]] This dual action allows for the fine-tuning of synaptic transmission.

-

Neuroprotection: During metabolic stress such as ischemia or seizures, elevated adenosine levels activate A1 receptors, reducing neuronal excitability and metabolic demand, thereby protecting brain tissue from damage.[10]

-

Sleep and Arousal: Adenosine levels in the brain gradually increase during waking hours, promoting sleep.[11] The stimulant effects of caffeine are primarily due to its action as an antagonist at A1 and A2A receptors.[1]

Cardiovascular System

Adenosine is a key regulator of cardiovascular function, first identified for its ability to slow the heart rhythm.[3][16]

-

Heart Rate and Conduction: By activating A1 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes, adenosine decreases heart rate (negative chronotropy) and slows AV nodal conduction (negative dromotropy).[15] This is the basis for its therapeutic use in terminating supraventricular tachycardias.[15][20]

-

Vasodilation: Adenosine is a powerful vasodilator, particularly in the coronary circulation.[16] This effect is mediated primarily by A2A receptors on vascular smooth muscle, which leads to increased cAMP, relaxation, and increased blood flow to match metabolic demand.[15][21] This property is utilized diagnostically in cardiac stress tests.[20]

Immune System

Extracellular adenosine is now recognized as a critical checkpoint in regulating inflammation and immunity, primarily exerting a powerful anti-inflammatory and immunosuppressive influence.[22][23]

-

Innate Immunity: Adenosine, acting through A2A and A2B receptors, can inhibit the activation and function of neutrophils, macrophages, and dendritic cells, reducing the production of pro-inflammatory cytokines.[22]

-

Adaptive Immunity: A2A receptor activation on T-lymphocytes suppresses their proliferation, cytokine release, and cytotoxic activity.[24] This is a crucial mechanism for preventing excessive tissue damage during an inflammatory response and is a key pathway exploited by tumors to evade immune destruction.[25] Regulatory T cells (Tregs) co-express CD39 and CD73, generating an adenosine-rich microenvironment to suppress effector T-cell function.[24]

Therapeutic Applications and Clinical Research

The central role of adenosine in pathophysiology has led to the development of numerous therapeutic agents targeting its receptors.[26]

Approved Therapeutics

-

Adenosine: Administered intravenously as a rapid bolus, it is a first-line treatment for acute supraventricular tachycardia (SVT).[27][28] It is also used as an infusion (under the brand name Adenoscan) to induce coronary vasodilation during myocardial perfusion imaging.[27]

-

Regadenoson: A selective A2A receptor agonist used for pharmacologic stress testing, offering a more favorable side-effect profile than non-selective adenosine.[26]

-

Istradefylline: An A2A receptor antagonist approved in some countries as an adjunctive treatment for Parkinson's disease to reduce "off" episodes.[5]

Drug Development and Clinical Trials

The therapeutic potential of modulating adenosine signaling is being actively explored in numerous clinical trials, particularly in oncology.[29][30] Tumors often create a highly immunosuppressive, adenosine-rich microenvironment to promote growth and evade the immune system.[25]

Table 2: Selected Therapeutic Strategies Targeting Adenosine Pathways in Clinical Trials

| Therapeutic Strategy | Target | Rationale | Indication(s) | Clinical Trial Phase (Examples) |

| A2A Antagonism | A2A Receptor | Block immunosuppressive effects of adenosine on T cells and other immune cells in the tumor microenvironment.[30] | Solid Tumors (e.g., NSCLC, Colorectal) | Phase I/II/III (e.g., Etrumadenant, Ciforadenant)[31] |

| Dual A2A/A2B Antagonism | A2A & A2B Receptors | Blockade of two key immunosuppressive receptor pathways.[30] | Solid Tumors | Phase I/II |

| CD73 Inhibition | CD73 Enzyme | Prevent the production of immunosuppressive adenosine from AMP. | Solid Tumors | Phase I/II |

| A3 Agonism | A3 Receptor | Exerts anti-inflammatory and cytoprotective effects.[26] | Inflammatory diseases (e.g., Psoriasis), Liver Cancer | Phase II/III (e.g., Piclidenoson, Namodenoson)[26] |

Key Methodologies in Adenosine Research

Investigating the complex roles of adenosine requires a robust toolkit of experimental techniques. The following protocols provide a framework for quantifying receptor interactions and functional responses.

Protocol: Radioligand Receptor Binding Assay

This protocol is a self-validating system to determine the affinity (Kd) and density (Bmax) of adenosine receptors in a given tissue or cell preparation. The causality is based on the principle of competitive displacement of a high-affinity radiolabeled ligand by an unlabeled compound of interest.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous adenosine. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine in triplicate:

-

Total Binding: Membrane preparation + radioligand (e.g., [³H]CGS 21680 for A2A receptors) + assay buffer.

-

Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA) to saturate all specific binding sites.

-

Competitive Binding: Membrane preparation + radioligand + increasing concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Wash the filters with ice-cold buffer, dry them, and place them in scintillation vials with scintillation fluid. Count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

For competitive binding, plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., sigmoidal dose-response model) in software like GraphPad Prism to calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant).

-

Protocol: cAMP Accumulation Assay

This functional assay measures the downstream consequence of A2A/A2B (Gs-coupled) or A1/A3 (Gi-coupled) receptor activation. The logic rests on quantifying the second messenger whose production is directly modulated by the receptor's G-protein coupling.

Step-by-Step Methodology:

-

Cell Plating: Seed cells expressing the adenosine receptor of interest into a 96-well or 384-well plate and culture overnight.

-

Pre-incubation: Aspirate media and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724). This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal. Incubate for 20-30 minutes.

-

Stimulation:

-

For Gs-coupled receptors (A2A, A2B): Add increasing concentrations of the test agonist and incubate for a defined period (e.g., 30 minutes).

-

For Gi-coupled receptors (A1, A3): Add increasing concentrations of the test agonist in the presence of a sub-maximal concentration of an adenylyl cyclase activator like forskolin. The agonist's effect is measured as an inhibition of the forskolin-stimulated cAMP production.

-

-

Cell Lysis: Stop the reaction by aspirating the buffer and adding a lysis reagent provided with the detection kit.

-

Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a standard ELISA kit, following the manufacturer's instructions. These kits typically use an anti-cAMP antibody and a labeled cAMP tracer.

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Interpolate the cAMP concentrations for the unknown samples. Plot the cAMP concentration against the log concentration of the agonist and use non-linear regression to determine the EC50 (potency) and Emax (efficacy).

Conclusion and Future Directions

Adenosine signaling is a cornerstone of physiological regulation, acting as a sentinel for cellular stress and a powerful modulator of neuronal, cardiovascular, and immune function. Its dual role—protective in acute stress but potentially detrimental in chronic conditions like cancer—makes it a complex and compelling area for therapeutic development.[2][26] The advancement of selective agonists and antagonists for adenosine receptor subtypes, coupled with inhibitors of its metabolic pathways, has opened new frontiers in precision medicine. Future research will likely focus on dissecting the nuanced roles of receptor heteromers (e.g., A1-A2A heterodimers), developing tissue-specific delivery systems to mitigate off-target effects, and optimizing combination therapies, particularly in immuno-oncology, to fully harness the therapeutic potential of modulating this ubiquitous signaling pathway.

References

- Consensus. Does adenosine play a role in modulating neurotransmitter release in the brain?

- Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016).

- Cooper, D. B., & Tadi, P. (2023). Adenosine. In StatPearls.

- Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018).

- CVPharmacology. (n.d.). Adenosine.

- Sebastião, A. M., & Ribeiro, J. A. (2009). The Role of Extracellular Adenosine in Chemical Neurotransmission in the Hippocampus and Basal Ganglia: Pharmacological and Clinical Aspects. Journal of Neurochemistry.

- Serrano, E., et al. (2021). Adenosine and the Cardiovascular System: The Good and the Bad.

- Gessi, S., et al. (2021). Adenosine and Inflammation: Here, There and Everywhere. Molecules.

- Yu, L., & Lu, B. (2021). Beneficial and detrimental role of adenosine signaling in diseases and therapy. Journal of Leukocyte Biology.

- Mhalaskar, N. D., et al. (2022). ADENOSINE RECEPTOR: A REVIEW ON THE STATE OF THE ART IN PHARMACOLOGY. International Journal of Novel Research and Development.

- Dubey, R. K., et al. (2007). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts.

- Gessi, S., et al. (2023). Pharmacology of Adenosine Receptors: Recent Advancements.

- ClinicalTrials.eu. (n.d.). Adenosine – Application in Therapy and Current Clinical Research.

- Chen, Y., et al. (2022). Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system. Frontiers in Pharmacology.

- Patsnap Synapse. (2024).

- Haskó, G., et al. (2018). Adenosine signaling and the immune system: When a lot could be too much. Journal of Molecular Medicine.

- Tofio-Vian, M., et al. (2018). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Pharmacology.

- Sharma, A., & Kumar, S. (2024). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment.

- ResearchGate. (n.d.).

- Jacobson, K. A., & van Rhee, A. M. (1996). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry.

- Layland, J., et al. (2014).

- Layland, J., et al. (2014).

- MedPath. (2024). Adenosine Antagonists Show Promise in Clinical Trials for Cancer and COPD.

- BenchChem. (2025). The Pivotal Role of Extracellular Adenosine in Shaping Immune Responses: A Technical Guide.

- Haskó, G., et al. (2007).

- Wikipedia. (n.d.). Adenosine.

- Mandal, A. (2019).

- Cunha, R. A. (2016). Adenosine receptors and the central nervous system. Handbook of Experimental Pharmacology.

- Moreno, Y. G. F., et al. (2016). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Organic Synthesis.

- Ohta, A. (2016). Adenosine, bridging chronic inflammation and tumor growth. Frontiers in Immunology.

- Cleveland Clinic. (n.d.). Adenosine Injection: Uses & Side Effects.

- Haskó, G., & Cronstein, B. N. (2009). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases.

- Jacobson, K. A., et al. (2020). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Pharmacological Reviews.

- National Cancer Institute. (n.d.). Clinical Trials Using Adenosine A2A Receptor Antagonist JNJ-86974680.

- He, G., & Dobson, J. G. (2001). Adenosine.

- Pajski, M. L., & Venton, B. J. (2020). Real-time measurement of adenosine and ATP release in the central nervous system. ACS Chemical Neuroscience.

Sources

- 1. Adenosine - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. ijnrd.org [ijnrd.org]

- 6. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine receptors and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Role of Extracellular Adenosine in Chemical Neurotransmission in the Hippocampus and Basal Ganglia: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 15. CV Pharmacology | Adenosine [cvpharmacology.com]

- 16. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]

- 18. research.monash.edu [research.monash.edu]

- 19. consensus.app [consensus.app]

- 20. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Adenosine: physiology, pharmacology, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Adenosine signaling and the immune system: When a lot could be too much - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Adenosine, bridging chronic inflammation and tumor growth [frontiersin.org]

- 26. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. What is Adenosine used for? [synapse.patsnap.com]

- 28. my.clevelandclinic.org [my.clevelandclinic.org]

- 29. clinicaltrials.eu [clinicaltrials.eu]

- 30. pubs.acs.org [pubs.acs.org]

- 31. trial.medpath.com [trial.medpath.com]

An In-depth Technical Guide to the Physicochemical Properties of CAS 1162120-35-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, registered under CAS number 1162120-35-5, is a synthetic organic compound of significant interest within the pharmaceutical landscape. Its primary relevance stems from its identification as a process-related impurity and potential degradant of Asenapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder[1][2][3]. The rigorous control and characterization of such impurities are paramount in drug development and manufacturing to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical properties of CAS 1162120-35-5, offering a critical resource for researchers in analytical chemistry, process development, and regulatory affairs. While extensive experimental data for this specific impurity is not broadly published, this document synthesizes available information, including predicted values and analytical methodologies, to present a thorough scientific profile. One manufacturer describes the compound as a white crystalline powder[4].

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unambiguous identification and structural elucidation.

| Identifier | Value | Source |

| CAS Number | 1162120-35-5 | [1][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,4-Pyrrolidinedione, 3-(5-chloro-2-phenoxyphenyl)-1-methyl- | N/A |

| Molecular Formula | C₁₇H₁₄ClNO₃ | [3] |

| Molecular Weight | 315.75 g/mol | [5] |

| SMILES | CN1C(C(C(C1=O)=O)C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)=O | N/A |

The molecular structure reveals a complex scaffold featuring a central pyrrolidine-2,4-dione ring, substituted with a methyl group on the nitrogen atom. The key feature is the 3-position substitution with a 5-chloro-2-phenoxyphenyl group. This intricate arrangement of aromatic rings, a halogen atom, and a dione system dictates the compound's chemical behavior and physical properties.

Sources

An In-Depth Technical Guide to 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione: Synthesis, Properties, and Application in Pharmaceutical Manufacturing

For Immediate Release

This technical guide provides a comprehensive overview of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction and IUPAC Nomenclature

This compound is a heterocyclic organic compound. The nomenclature of this molecule is derived from its core structure, a pyrrolidine-2,4-dione ring, which is a five-membered nitrogen-containing ring with two ketone groups at positions 2 and 4. This core is substituted at the 3-position with a (5-chloro-2-phenoxyphenyl) group and at the 1-position (the nitrogen atom) with a methyl group.

IUPAC Name: this compound

CAS Number: 1162120-35-5[1][2]

Molecular Formula: C₁₇H₁₄ClNO₃[2][3]

Appearance: White powder[3]

The chemical structure of this compound is presented below in a 2D diagram.

Caption: A conceptual flowchart of the synthesis process.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on general chemical principles for the synthesis of pyrrolidine-2,4-diones. Researchers should conduct their own optimization and validation.

Step 1: Acid Chloride Formation

-

To a solution of (5-chloro-2-phenoxyphenyl)acetic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield (5-chloro-2-phenoxyphenyl)acetyl chloride.

Step 2: Amide Formation

-

Dissolve the crude acetyl chloride in an appropriate solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0 °C and add a solution of methylamine in the same solvent.

-

Stir the reaction mixture for several hours, allowing it to warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-methyl-(5-chloro-2-phenoxyphenyl)acetamide.

Step 3: Malonamate Ester Formation

-

In a flame-dried flask under an inert atmosphere, suspend a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran.

-

Add a solution of the N-methyl acetamide from the previous step dropwise at 0 °C.

-

After the addition is complete, add dimethyl carbonate and heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC. Upon completion, cool the mixture and carefully quench with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product, dry the organic phase, and purify by chromatography to isolate methyl N-methyl-2-(5-chloro-2-phenoxyphenyl)malonamate.

Step 4: Intramolecular Cyclization (Dieckmann Condensation)

-

Dissolve the malonamate ester in an anhydrous solvent (e.g., toluene).

-

Add a strong base (e.g., sodium methoxide) and heat the reaction mixture.

-

The intramolecular condensation will lead to the formation of the pyrrolidine-2,4-dione ring.

-

After the reaction is complete, neutralize the mixture with acid and perform an aqueous workup.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Application in Drug Development: Intermediate for Lacosamide Synthesis

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Lacosamide. Lacosamide is an antiepileptic drug used for the treatment of partial-onset seizures.

The synthesis of Lacosamide from this intermediate involves further chemical transformations. While the exact proprietary industrial processes may vary, the general chemical logic involves the modification of the pyrrolidine-2,4-dione ring to introduce the desired functional groups of the final Lacosamide molecule.

Caption: The role of the title compound as a precursor to Lacosamide.

The use of this compound as a starting material or intermediate offers a convergent approach to the synthesis of more complex molecules like Lacosamide, which can be advantageous in terms of overall yield and process efficiency in a manufacturing setting.

Conclusion

This compound is a valuable chemical entity with a defined role in pharmaceutical synthesis. Its structural features, particularly the pyrrolidine-2,4-dione core, make it a versatile building block. A thorough understanding of its synthesis and properties is crucial for its effective utilization in the development and manufacturing of pharmaceuticals. Further research into its physicochemical properties and the optimization of its synthesis will be beneficial for the scientific and industrial communities.

References

-

Pharmaffiliates. This compound. Available at: [Link]

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This guide delineates a comprehensive, hypothesis-driven approach to elucidating the therapeutic targets of the novel compound 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione. Recognizing the current scarcity of direct biological data for this molecule, we leverage its established role as a key intermediate in the synthesis of the approved anti-epileptic drug, Lacosamide. This connection forms the bedrock of our investigation, pointing towards two primary, high-probability therapeutic targets: Voltage-Gated Sodium Channels (VGSCs) and Collapsin Response Mediator Protein 2 (CRMP2). We present a structured framework for the systematic evaluation of these hypotheses, integrating computational modeling with robust in vitro and cell-based experimental protocols. This document is intended to serve as a strategic roadmap for researchers and drug development professionals, providing the scientific rationale and detailed methodologies required to unlock the therapeutic potential of this promising pyrrolidine-2,4-dione derivative.

Introduction: The Scientific Rationale for Investigation

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for efficient exploration of pharmacophore space.[1][2] Derivatives of the pyrrolidine-2,4-dione core, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The subject of this guide, this compound, is a structurally intriguing molecule featuring this privileged core.

A critical piece of information guiding our investigation is the role of this compound as a direct precursor in the synthesis of Lacosamide, a well-established anti-epileptic drug.[4][5][6][7][8] This synthetic lineage provides a strong rationale for hypothesizing that this compound may interact with the same or similar molecular targets as Lacosamide. Therefore, our primary investigative focus will be on the known targets of Lacosamide.

Lacosamide exerts its therapeutic effects through a dual mechanism of action: it selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs) and is reported to modulate the function of the collapsin response mediator protein 2 (CRMP2).[3][9][10][11][12] This guide will, therefore, concentrate on validating these two proteins as potential therapeutic targets.

Primary Hypothesized Therapeutic Targets

Target Hypothesis 1: Voltage-Gated Sodium Channels (VGSCs)

Rationale: The primary mechanism of action for Lacosamide is the selective enhancement of slow inactivation of VGSCs.[1][13] This mode of action stabilizes hyperexcitable neuronal membranes without affecting normal neuronal firing, making it an effective anticonvulsant.[3][10] Given the structural relationship, it is highly plausible that this compound also modulates VGSC function.

Key Subtypes for Investigation:

-

Nav1.1

-

Nav1.2

-

Nav1.6

-

Nav1.7

Target Hypothesis 2: Collapsin Response Mediator Protein 2 (CRMP2)

Rationale: Lacosamide has been reported to bind to CRMP2, a protein involved in neuronal differentiation and axonal growth.[12][14] While the direct binding of Lacosamide to CRMP2 has been a subject of scientific discussion, its potential modulation of this protein presents a secondary therapeutic avenue to explore.[12][14] Interaction with CRMP2 could imply neuroprotective or neuro-regenerative properties.

A Phased Approach to Target Validation

We propose a multi-stage validation process, commencing with computational modeling to predict binding affinities, followed by in vitro and cell-based assays to confirm these interactions and elucidate the functional consequences.

Phase I: In Silico Target Validation

Objective: To computationally predict the binding affinity and mode of interaction of this compound with the hypothesized targets.

Workflow: Molecular Docking

Caption: Molecular Docking Workflow for Target Prediction.

Protocol: Molecular Docking

-

Ligand Preparation:

-

Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Receptor Preparation:

-

Download the crystal structures of human VGSC subtypes (e.g., Nav1.7) and CRMP2 from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

-

Docking Simulation:

-

Analysis:

-

Analyze the predicted binding poses and their corresponding binding energy scores.

-

Visualize and identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the compound and the target proteins.

-

Perform a comparative docking study with Lacosamide to benchmark the binding predictions.

-

Phase II: In Vitro Biochemical and Biophysical Assays

Objective: To experimentally confirm the direct binding of the compound to the hypothesized targets and determine the binding affinity.

Workflow: In Vitro Binding Assays

Caption: Workflow for In Vitro Binding Affinity Determination.

Protocol 1: Radioligand Binding Assay for VGSCs

-

Materials: Purified membrane fractions from cells expressing the VGSC subtype of interest, a suitable radioligand (e.g., [³H]-Batrachotoxin), and this compound.

-

Procedure:

-

Incubate the membrane fractions with a fixed concentration of the radioligand and increasing concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a Ki value.

-

Protocol 2: Surface Plasmon Resonance (SPR) for CRMP2

-

Materials: Purified recombinant CRMP2, an SPR instrument with a suitable sensor chip (e.g., CM5), and the test compound.

-

Procedure:

-

Immobilize CRMP2 onto the sensor chip surface.

-

Flow a series of concentrations of the test compound over the chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of bound compound.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association rate constant (kon) and dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) as koff/kon.

-

Phase III: Cell-Based Functional Assays

Objective: To evaluate the functional effect of the compound on the activity of its targets in a cellular context.

Workflow: Electrophysiology for VGSCs

Sources

- 1. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lacosamide - Wikipedia [en.wikipedia.org]

- 4. US8748660B2 - Process for the synthesis of antiepileptic drug lacosamide - Google Patents [patents.google.com]

- 5. US20130102811A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 6. jocpr.com [jocpr.com]

- 7. EP3144295A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 8. CN105646284A - Lacosamide synthesis method - Google Patents [patents.google.com]

- 9. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide [scholarworks.indianapolis.iu.edu]

- 13. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore [frontiersin.org]

Introduction: The Rationale for Evolving Asenapine

Asenapine is a second-generation (atypical) antipsychotic medication approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2][3] Its therapeutic efficacy is believed to stem from a complex and unique pharmacodynamic profile, characterized by a combination of antagonist activities at multiple neurotransmitter receptors.[1][4] The primary mechanism is thought to be mediated through a combination of high-affinity antagonism at dopamine D₂ and serotonin 5-HT₂A receptors.[5][6][7]

However, Asenapine's distinction lies in its broad receptor signature, exhibiting high affinity for a wide array of serotonin (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₅, 5-HT₆, 5-HT₇), dopamine (D₁, D₂, D₃, D₄), α-adrenergic (α₁, α₂), and histamine (H₁) receptors.[5][8][9] This multifaceted interaction profile, while contributing to its efficacy, also presents opportunities for refinement. Exploratory studies on Asenapine-related compounds are driven by the pursuit of several key objectives:

-

Enhanced Efficacy: Targeting specific receptor subtypes with greater precision to improve efficacy against positive, negative, and cognitive symptoms of schizophrenia.[10]

-

Improved Tolerability: Modifying the structure to reduce affinity for receptors associated with undesirable side effects, such as H₁ antagonism (sedation, weight gain) or α₁-adrenergic antagonism (orthostatic hypotension).[11][12]

-

Optimized Pharmacokinetics: Developing analogs with improved metabolic stability, bioavailability, or a reduced potential for drug-drug interactions compared to the parent compound, which is primarily metabolized by CYP1A2 and UGT1A4.[1][4][13]

-

Novel Therapeutic Applications: Investigating whether modulation of Asenapine's unique receptor profile can yield efficacy in other CNS disorders.

This guide provides a comprehensive framework for the pharmacological investigation of novel compounds structurally related to Asenapine, detailing the critical in vitro and in vivo assays necessary to build a complete pharmacological profile and identify promising candidates for further development.

Part 1: Foundational Pharmacology of Asenapine as a Benchmark

A thorough understanding of Asenapine's own receptor binding and functional profile is the essential starting point for any exploratory program. This benchmark data allows for a direct comparison of novel analogs, enabling researchers to quantify changes in potency, selectivity, and functional activity.

Receptor Binding Affinity Profile

Asenapine's receptor binding profile is characterized by its high affinity across multiple receptor families. The binding affinity is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Asenapine Affinity (Ki, nM) | Reference |

| Serotonin | ||

| 5-HT₂A | 0.06 | [5] |

| 5-HT₂C | 0.03 | [5] |

| 5-HT₆ | 1.6 | [5] |

| 5-HT₇ | 0.13 | [5] |

| 5-HT₁A | 2.5 | [5] |

| Dopamine | ||

| D₂ | 1.3 | [5] |

| D₃ | 0.42 | [5] |

| D₄ | 1.1 | [5] |

| D₁ | 1.4 | [5] |

| Adrenergic | ||

| α₁ | 1.2 | [5] |

| α₂ | 1.2 | [5] |

| Histamine | ||

| H₁ | 1.0 | [5] |

Functional Activity Profile

While binding affinity indicates how strongly a compound interacts with a receptor, functional assays are crucial to determine the consequence of that interaction (i.e., whether the compound activates, blocks, or has no effect on receptor signaling). Asenapine acts as an antagonist at most of its high-affinity targets.[1][4] However, it notably behaves as a partial agonist at the 5-HT₁A receptor, an action that may contribute to its overall therapeutic effect, potentially mitigating extrapyramidal symptoms (EPS) and improving mood.[8][13][14]

Part 2: A Step-by-Step Guide to In Vitro Pharmacological Profiling

The initial characterization of novel Asenapine analogs begins with a systematic in vitro screening cascade. This process is designed to efficiently determine the affinity and functional activity of compounds at a broad range of relevant CNS targets.

Primary Screening: Radioligand Binding Assays

The foundational experiment in pharmacological profiling is the competitive radioligand binding assay.[15][16] This technique quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand of known affinity.

Causality Behind Experimental Choice: A broad-panel binding screen is the most efficient first step. It provides a comprehensive "fingerprint" of a compound's activity across dozens of receptors, channels, and transporters. This approach is critical for identifying on-target potency, off-target liabilities, and understanding the overall selectivity profile. It allows for the early deselection of compounds with undesirable off-target activities (e.g., high affinity for muscarinic receptors, which Asenapine lacks and is desirable to maintain).[5]

This protocol outlines the general steps for determining the Ki of a test compound at a specific G-Protein Coupled Receptor (GPCR).

-

Preparation of Reagents:

-

Membrane Homogenate: Prepare cell membranes from a stable cell line recombinantly expressing the human receptor of interest (e.g., HEK293 or CHO cells). Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a predetermined protein concentration.

-

Radioligand: Select a high-affinity radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors). Dilute to a working concentration (typically at or below its Kd value) in assay buffer.

-

Test Compound: Prepare a stock solution of the Asenapine analog in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (typically 10-12 concentrations spanning several orders of magnitude).

-

Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, non-radiolabeled ligand for the target receptor to define maximum displacement.

-

-

Assay Incubation:

-

In a 96-well microplate, combine the membrane homogenate, radioligand, and either assay buffer (for total binding), the NSB control, or the test compound dilutions.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes).[17]

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the cell membranes (with bound radioligand) on the filter while unbound radioligand passes through.[18]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Allow the filter plate to dry completely.

-

Add liquid scintillation cocktail to each well.

-

Count the radioactivity retained on the filters using a microplate scintillation counter.

-

-

Data Analysis:

-

Convert the raw counts per minute (CPM) into percentage inhibition of specific binding.

-

Plot the percentage inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Secondary Screening: Functional Assays

Once binding affinity is established, functional assays are required to determine the efficacy of the compound at the receptor. These assays measure the downstream signaling events that occur after a ligand binds to and activates a GPCR.[19][20]

Causality Behind Experimental Choice: A compound can bind tightly to a receptor but be a potent antagonist (blocking the receptor), a potent agonist (activating it), or a partial agonist. This distinction is critical for antipsychotic drug development. For example, maintaining D₂ antagonism is crucial for antipsychotic effect, while introducing 5-HT₁A partial agonism could be beneficial.[14] Functional assays are the only way to elucidate this complex pharmacology.[21][22]

This protocol measures the modulation of cyclic AMP (cAMP), a key second messenger, and is suitable for receptors like D₁ (Gs-coupled) and D₂ (Gi-coupled).

-

Cell Preparation:

-

Plate a stable cell line expressing the receptor of interest (e.g., CHO-D₂) in a 96-well plate and grow to near confluency.

-

On the day of the assay, replace the growth medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.

-

-

Compound Treatment:

-

Antagonist Mode: Add serial dilutions of the test compound to the wells. Incubate for a short period (e.g., 15-30 minutes). Then, add a fixed concentration (e.g., EC₈₀) of a known agonist (e.g., quinpirole for D₂) to all wells except the basal control.

-

Agonist Mode: Add serial dilutions of the test compound directly to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Perform the cAMP measurement. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method. It involves adding two fluorescently-labeled antibodies—one that binds to cAMP and another to a cAMP-probe conjugate—and measuring the resulting FRET signal.

-

-

Data Analysis:

-

Antagonist Mode: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound. Fit the data to determine the IC₅₀, which can be converted to an antagonist constant (Kb).

-

Agonist Mode: Plot the response against the log concentration of the test compound. Fit the data to determine the EC₅₀ (potency) and the Emax (maximal efficacy relative to a full agonist). A compound with an Emax between that of a full agonist and an antagonist is classified as a partial agonist.

-

Part 3: In Vivo Models for Assessing Antipsychotic Potential

After in vitro characterization, promising compounds must be evaluated in whole-animal systems to assess their therapeutic potential and potential liabilities.[23] Animal models of schizophrenia and bipolar disorder aim to replicate specific endophenotypes of the human condition.[24][25][26]

Causality Behind Experimental Choice: In vitro assays, while precise, cannot predict brain penetration, metabolic stability in a living system, or complex behavioral effects. In vivo models are essential to bridge this gap. For antipsychotics, a battery of tests is required to model different symptom domains (positive, negative/cognitive) and to predict the likelihood of motor side effects (EPS), which is a key differentiator for atypical antipsychotics.[10][27]

Models for Positive Symptoms (Psychosis)

-

Amphetamine- or PCP-Induced Hyperlocomotion: Psychostimulants like amphetamine (dopamine releaser) or NMDA antagonists like phencyclidine (PCP) induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis.[25]

-

Protocol: Rodents are habituated to an open-field arena. They are then pre-treated with the Asenapine analog or vehicle, followed by a challenge with amphetamine or PCP. Locomotor activity (distance traveled, rearing, etc.) is recorded using automated tracking systems. An effective antipsychotic will attenuate the stimulant-induced hyperactivity.

-

Models for Cognitive Deficits

-

Novel Object Recognition (NOR) Test: This test assesses learning and memory, domains often impaired in schizophrenia.

-

Protocol: A rodent is placed in an arena with two identical objects and allowed to explore. After a retention interval, one of the objects is replaced with a novel one. A healthy animal will spend significantly more time exploring the novel object. Cognitive impairment (e.g., induced by PCP) disrupts this preference. An effective compound will restore the preference for the novel object.[28]

-

Models for Extrapyramidal Side Effects (EPS)

-

Catalepsy Test: This model assesses the induction of motor rigidity, a hallmark of the EPS caused by typical antipsychotics.

-

Protocol: The rodent's front paws are placed on an elevated horizontal bar. The time it takes for the animal to remove its paws and correct its posture is measured. Compounds that induce significant D₂ blockade in the nigrostriatal pathway will cause the animal to remain in this unnatural posture for an extended period. Atypical antipsychotics like Asenapine are expected to have a low propensity to induce catalepsy at therapeutically relevant doses.[29]

-

Part 4: Visualizations of Key Concepts and Workflows

Diagram 1: Simplified Antipsychotic Signaling Pathway

This diagram illustrates the hypothesized core mechanism of atypical antipsychotics, involving the dual antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.

Caption: Dual D₂/5-HT₂A receptor antagonism by Asenapine analogs.

Diagram 2: Experimental Screening Workflow

This flowchart outlines the logical progression from initial compound screening to in vivo validation.

Caption: High-throughput screening cascade for Asenapine analogs.

Diagram 3: Lead Candidate Selection Logic

This diagram represents the multi-parameter decision-making process for advancing a compound.

Caption: Multi-parameter decision matrix for lead optimization.

References

-

Stoner, S. C., & Dubisar, B. M. (2014). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert opinion on drug metabolism & toxicology, 10(6), 893–903. [Link]

-

Guzman, F. (2014). Mechanism of Action and Pharmacodynamics of Asenapine. Psychopharmacology Institute. [Link]

-

Wikipedia. (n.d.). Asenapine. [Link]

-

Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. [Link]

-

Shahid, M., Walker, G. B., Zorn, S. H., & Wong, E. H. (2009). Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. Journal of psychopharmacology (Oxford, England), 23(1), 65–73. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

ResearchGate. (n.d.). Receptor binding profile of asenapine. [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link]

-

Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]

-

WebMD. (n.d.). Asenapine (Saphris): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

Scott, L. J. (2016). Asenapine: A Review in Schizophrenia. CNS drugs, 30(2), 145–157. [Link]

-

Moore, N. A., Tye, N. C., Axton, M. S., & Risius, F. C. (1992). The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent. The Journal of pharmacology and experimental therapeutics, 262(2), 545–551. [Link]

-

Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature neuroscience, 13(10), 1161–1169. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Asenapine Maleate? [Link]

-

Wang, L., Xin, H., & Wang, M. (2022). Recent progress in assays for GPCR drug discovery. American journal of physiology. Cell physiology, 323(2), C399–C412. [Link]

-

Goodwin, G. M. (2010). Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine. Journal of psychopharmacology (Oxford, England), 24(9 Suppl), 19–24. [Link]

-

Grover, S., & Ghosh, A. (2010). Asenapine, a new sublingual atypical antipsychotic. Journal of pharmacology & pharmacotherapeutics, 1(1), 44–46. [Link]

-

Taylor & Francis Online. (2014). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. [Link]

-

Płotka, P., Kruk, M., & Stefaniuk, M. (2017). An Overview of Animal Models Related to Schizophrenia. Focus on Sciences, 3(1). [Link]

-

Citadel, N. J., & Hertig, V. L. (2012). Asenapine: a clinical review of a second-generation antipsychotic. Clinical therapeutics, 34(5), 1087–1106. [Link]

-

Oxford Academic. (n.d.). 22 Mouse Models of Schizophrenia and Bipolar Disorder. [Link]

-

Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. [Link]

-

ResearchGate. (n.d.). Asenapine: A systematic review on the main topics of clinical practice. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

Gomes, C., Grace, A. A., & Belo, A. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in behavioral neuroscience, 16, 999331. [Link]

-

Real Life Pharmacology. (n.d.). Asenapine Pharmacology. [Link]

-

ResearchGate. (n.d.). Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. [Link]

-

ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. [Link]

-

Szafrański, T. (2023). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Pharmaceuticals, 16(2), 211. [Link]

-

ACNP. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. [Link]

-

Matsumoto, R. R., & Poupaert, J. H. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.25.1–1.25.18. [Link]

-

Wesołowska, A., & Kowalska, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]

-

Wikipedia. (n.d.). 5-HT2A receptor. [Link]

-

Wesołowska, A., & Kowalska, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]

-

Cambridge Core. (2018). Pre-clinical Pharmacology of Atypical Antipsychotic Drugs: A Selective Review. [Link]

-

Fagiolini, A., Forgione, R., & Cuomo, A. (2013). Clinical pharmacology of atypical antipsychotics: an update. La Clinica terapeutica, 164(1), e41–e48. [Link]

-

Chokhawala, K., & Stevens, L. (2024). Atypical Antipsychotic Agents. In StatPearls. StatPearls Publishing. [Link]

-

Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Fuller, R. W., Moore, N. A., & Tye, N. C. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology, 16(S1), S1-S12. [Link]

-

ResearchGate. (n.d.). Chemical structure and receptor binding affinity of asenapine. [Link]

-

MedChemComm (RSC Publishing). (n.d.). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. [Link]

-

PubChem. (n.d.). Asenapine. [Link]

Sources

- 1. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asenapine: A Review in Schizophrenia | springermedicine.com [springermedicine.com]

- 3. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Asenapine (Saphris): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]

- 8. Asenapine - Wikipedia [en.wikipedia.org]

- 9. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Receptor-Ligand Binding Assays [labome.com]

- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]

- 27. acnp.org [acnp.org]

- 28. researchgate.net [researchgate.net]

- 29. Redirecting [linkinghub.elsevier.com]

In Silico Modeling of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione: A Technical Guide to Receptor Binding Prediction and Analysis

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico analysis of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, a small molecule with uncharacterized biological targets. In the absence of known receptor information, this document outlines a systematic, multi-stage computational workflow designed for drug development professionals and researchers. The guide moves from initial ligand characterization and target prediction to rigorous, atomistic-level modeling of receptor-ligand interactions. It emphasizes the causality behind methodological choices, providing not just a protocol, but a strategic approach to navigating the early stages of drug discovery for novel chemical entities. Methodologies covered include ligand property analysis, pharmacophore modeling, reverse docking for target identification, molecular docking, and all-atom molecular dynamics simulations, culminating in a robust analysis of binding stability and interaction dynamics.

Introduction: The Challenge of an Orphan Ligand

In drug discovery, researchers often encounter novel compounds with promising scaffolds but unknown biological targets. Such is the case with this compound. While its structure is defined, its mechanism of action and specific receptor interactions remain uncharacterized. This scenario presents a significant challenge: without a known target, traditional structure-based drug design is impossible.

This guide addresses this challenge directly by presenting a validated in silico workflow to first predict high-probability biological targets and then to model the binding of the ligand to these predicted receptors at an atomic level. This "reverse" approach, starting from the ligand to identify the receptor, is a cornerstone of modern computational drug discovery and is critical for hypothesis generation, guiding future experimental validation, and identifying potential off-target effects.[1]

We will proceed through a logical pipeline, demonstrating how a combination of ligand-based and structure-based methods can build a comprehensive profile of a novel molecule's potential bioactivity.

Part 1: Ligand-Centric Analysis and Preparation

Before seeking a receptor, we must thoroughly understand the ligand itself. The physicochemical and structural properties of this compound will dictate its potential interactions.

Ligand Preparation Protocol

Accurate 3D representation of the ligand is critical for all subsequent modeling steps. This protocol ensures a standardized, energetically favorable conformation.

Experimental Protocol: Ligand Preparation

-

Obtain 2D Structure: Secure the 2D structure of the molecule, typically in SDF or SMILES format. For this guide, the SMILES string is CN1C(=O)C(C1=O)C2=CC=C(Cl)C=C2OC3=CC=CC=C3.

-

Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.[2] This initial conversion generates a plausible, but not necessarily low-energy, 3D conformation.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step refines the bond lengths, angles, and dihedrals to find a low-energy, stable conformation. This can be accomplished with software like Avogadro or command-line tools.

-

Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions during docking and dynamics simulations.[3]

-

Define Rotatable Bonds: Identify and define the rotatable bonds within the molecule. This information is used by docking software to explore different conformations of the ligand within the receptor's binding site.

-

Save in PDBQT Format: For use with docking software like AutoDock Vina, the final prepared ligand structure, with charges and rotatable bond information, should be saved in the PDBQT file format.[4]

Physicochemical and Pharmacophoric Characterization

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target.[5] By analyzing our ligand, we can generate a hypothesis about the features a potential receptor might recognize.

| Property | Value (Predicted) | Significance in Receptor Binding |

| Molecular Weight | 329.75 g/mol | Influences bioavailability and fits within Lipinski's Rule of Five. |

| LogP | 3.2 | Indicates moderate lipophilicity, suggesting potential for membrane interaction or binding in hydrophobic pockets. |

| Hydrogen Bond Donors | 0 | The molecule lacks traditional hydrogen bond donor groups. |

| Hydrogen Bond Acceptors | 4 (2 carbonyl oxygens, 1 ether oxygen, 1 pyrrolidine nitrogen) | These are key features for forming hydrogen bonds with receptor residues like Serine, Threonine, or backbone amides. |

| Aromatic Rings | 2 | Potential for π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). |

Part 2: In Silico Target Identification

With a prepared ligand and an understanding of its features, we can now search for potential protein targets. This is achieved through "target fishing" or "reverse docking," which are computational methods to screen a library of known protein structures with the ligand of interest.[6]

Ligand-Based Target Prediction

This approach leverages the principle that similar molecules tend to bind to similar targets. We use the 2D and 3D structure of our ligand to screen databases of known bioactive molecules.

Recommended Tool: SwissTargetPrediction

The SwissTargetPrediction web server is an authoritative tool for this purpose.[7] It predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known ligands.[8]

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Navigate to the Server: Access the SwissTargetPrediction web server.

-

Input the Ligand: Paste the SMILES string of this compound into the query box.

-

Select Organism: Choose the target organism (e.g., Homo sapiens).

-

Run Prediction: Initiate the prediction process.

-

Analyze Results: The server will return a ranked list of potential protein targets based on a probability score. The results will be grouped by protein class. For this guide, we will proceed with a hypothetical top-ranked candidate for the subsequent modeling steps. Let us assume the top predicted target is a human kinase .

Part 3: Molecular Docking of the Ligand-Receptor Complex

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This allows for the characterization of the binding mode and estimation of the binding affinity. We will use the widely-cited AutoDock Vina for this purpose.[4]

Receptor Preparation

Proper preparation of the target protein structure is as crucial as ligand preparation.

Experimental Protocol: Receptor Preparation for Docking

-

Obtain Receptor Structure: Download the 3D crystal structure of our hypothetical human kinase target from the Protein Data Bank (PDB).

-

Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, ions, and any co-crystallized ligands.[10][11]

-

Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.[12]

-

Assign Charges: Assign partial charges to all atoms of the protein (e.g., Kollman charges).

-

Save as PDBQT: Save the prepared receptor structure in the PDBQT format.

Defining the Binding Site and Running the Simulation

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Identify the Binding Pocket: The binding site can be identified in two ways:

-

If a co-crystallized ligand was present: Use the coordinates of the original ligand to define the center of the binding pocket.

-

If no ligand was present ('apo' structure): Use binding site prediction software (e.g., CASTp, SiteHound) or visual inspection to identify putative pockets.

-

-

Define the Grid Box: In AutoDock Tools, define a 3D grid box that encompasses the entire binding site. The size of the box should be large enough to allow the ligand to rotate and translate freely.[3]

-

Create Configuration File: Prepare a configuration text file (conf.txt) that specifies the file paths for the receptor and ligand, the center and size of the grid box, and the desired exhaustiveness (a parameter controlling the computational effort).[4]

-

Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

-

Analyze Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file will contain the affinity scores for each pose.[4]

Visualization of Docking Workflow

Caption: Workflow for Molecular Docking.

Part 4: Molecular Dynamics Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the nuances of the interactions.[13] We will use GROMACS , a widely-used MD engine.[14]

System Preparation

Experimental Protocol: Preparing the System for MD Simulation

-

Select Docking Pose: Choose the top-ranked (lowest energy) binding pose from the molecular docking results as the starting structure for the simulation.

-

Generate Ligand Topology: The force field needs parameters for the ligand. Use a server like CGenFF or the Amber antechamber module to generate the topology and parameter files for this compound.[15]

-

Merge Protein and Ligand: Combine the coordinate files of the receptor and the ligand into a single complex file.[16]

-

Define Simulation Box: Place the complex in a simulation box (e.g., cubic or dodecahedron) and ensure a minimum distance between the protein and the box edges.

-

Solvate the System: Fill the simulation box with explicit water molecules (e.g., TIP3P or SPC/E water model).

-

Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to mimic physiological salt concentration.[17]

Simulation Execution

MD simulations are typically run in several stages.

Experimental Protocol: GROMACS Simulation Workflow

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries created during system setup.

-

NVT Equilibration: Conduct a short simulation (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) conditions. This allows the solvent to equilibrate around the protein-ligand complex while the complex itself is position-restrained.

-

NPT Equilibration: Follow with another short simulation (e.g., 1-5 ns) under constant Number of particles, Pressure, and Temperature (NPT) conditions. This equilibrates the system's pressure and ensures the correct density. Position restraints on the complex are typically maintained.

-

Production MD: Remove the position restraints and run the production simulation for a significant duration (e.g., 100-200 ns or more) to sample the conformational space of the complex. This is the main data-gathering phase.[17]

Visualization of MD Workflow

Caption: Workflow for Molecular Dynamics Simulation.

Part 5: Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory file containing atomic coordinates over time. Analysis of this trajectory is essential to extract biologically meaningful information.[18]

Key Analysis Metrics

-

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated with respect to the starting structure. A stable, plateauing RMSD for both suggests that the system has reached equilibrium and the ligand remains stably bound in the pocket.[19]

-

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue of the protein. It highlights regions of the protein that are flexible or rigid. High fluctuations in the binding site residues may indicate instability, while low fluctuations can signify key stable contacts.[20]

-

Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and receptor over the course of the simulation. Persistent hydrogen bonds are strong indicators of key interactions driving the binding.[19]

| Metric | Purpose | Interpretation of a Favorable Result |

| Ligand RMSD | Assesses the stability of the ligand's binding pose. | A low, stable RMSD (< 2-3 Å) throughout the simulation indicates the ligand does not diffuse out of the binding pocket. |

| Protein RMSF | Identifies flexible and rigid regions of the protein. | Low RMSF values for residues in the binding pocket suggest that these residues form a stable interaction network with the ligand. |

| H-Bond Occupancy | Quantifies the percentage of simulation time a specific hydrogen bond exists. | High occupancy (> 50%) for specific hydrogen bonds points to critical interactions for binding affinity and specificity. |

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for characterizing the potential receptor binding of this compound, a molecule with no known biological target. By systematically applying ligand-based target prediction, molecular docking, and molecular dynamics simulations, we can generate robust, testable hypotheses about the molecule's mechanism of action.

The results from this computational pipeline—including the list of predicted targets, the detailed binding poses, interaction fingerprints, and the dynamic stability of the complex—provide a strong foundation for guiding subsequent experimental validation. Wet lab experiments, such as enzymatic assays with the top-predicted kinase targets or surface plasmon resonance (SPR) to confirm binding, would be the logical next steps to validate these in silico findings. This integrated approach of computational prediction followed by experimental validation significantly accelerates the drug discovery process, saving time and resources while increasing the probability of success.

References

-